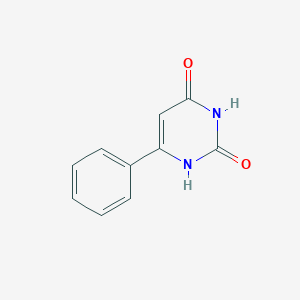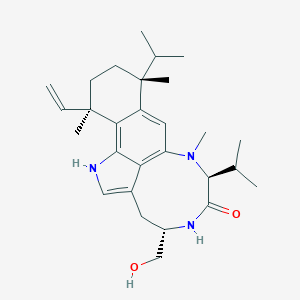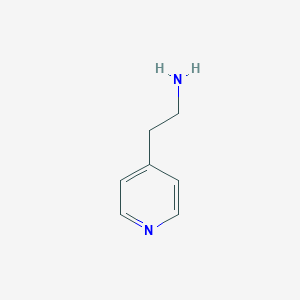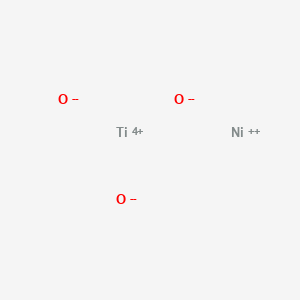![molecular formula C9H15N3O2 B079965 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- CAS No. 13643-42-0](/img/structure/B79965.png)
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as imidazolidinone and has a unique structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of important molecules such as nucleotides and amino acids. This inhibition can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- has been shown to have a variety of biochemical and physiological effects. These effects include inhibition of cell growth, induction of apoptosis, and modulation of immune function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- in lab experiments is its unique structure and mechanism of action. This makes it an interesting subject of study and a potential lead compound for drug discovery. However, there are also limitations to its use. For example, this compound can be difficult to synthesize and may not be readily available in large quantities.
Orientations Futures
There are many potential future directions for research on 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-. One possible direction is the development of new drugs based on this compound. Another direction is the study of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- can be achieved through a variety of methods. One of the most common methods is the reaction of 2-Butene-1,4-diamine with ethyl chloroformate and triethylamine in the presence of a solvent such as dichloromethane. This method yields a high purity product and is relatively easy to perform.
Applications De Recherche Scientifique
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potential as a lead compound for the development of new drugs due to its unique structure and mechanism of action.
Propriétés
Numéro CAS |
13643-42-0 |
|---|---|
Nom du produit |
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- |
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-8(13)10-4-6-12-7-5-11-9(12)14/h2-3H,4-7H2,1H3,(H,10,13)(H,11,14) |
Clé InChI |
VCBCPCANDXGMPG-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C(=O)NCCN1CCNC1=O |
SMILES |
CC=CC(=O)NCCN1CCNC1=O |
SMILES canonique |
CC=CC(=O)NCCN1CCNC1=O |
Autres numéros CAS |
13643-42-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

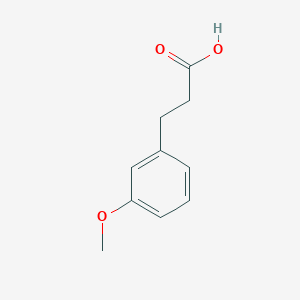
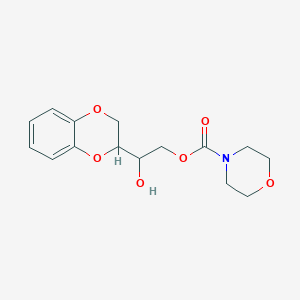
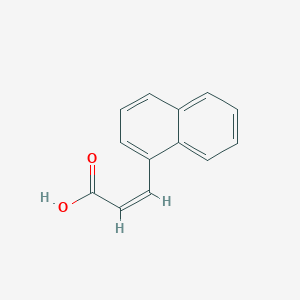
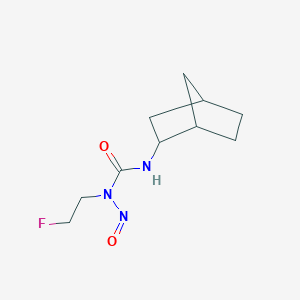
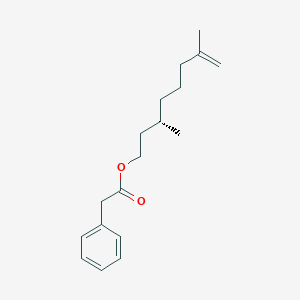


![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
